molecular formula C29H27NO4 B11135835 1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11135835
M. Wt: 453.5 g/mol
InChI Key: BNKJNRVRIPATTD-RFBIWTDZSA-N
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Description

1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the pyrrolidone ring and subsequent functionalization to introduce the benzyl and ethylphenyl groups. Common reagents used in these steps include benzyl bromide, ethylbenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The benzyl and ethylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

1-Benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-Benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the ethylphenyl group, which may affect its reactivity and biological activity.

    5-(4-Ethylphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the benzyl group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

(4Z)-1-benzyl-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO4/c1-3-19-9-11-21(12-10-19)26-25(27(31)22-13-14-24-23(16-22)15-18(2)34-24)28(32)29(33)30(26)17-20-7-5-4-6-8-20/h4-14,16,18,26,31H,3,15,17H2,1-2H3/b27-25-

InChI Key

BNKJNRVRIPATTD-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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